molecular formula C24H23ClN4O2 B11461463 N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-4-methoxybenzamide

N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-4-methoxybenzamide

Cat. No.: B11461463
M. Wt: 434.9 g/mol
InChI Key: XLGOGFOMTRXKRY-UHFFFAOYSA-N
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Description

N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by its unique structure, which includes a butylphenyl group, a chloro substituent, and a methoxybenzamide moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, resulting in the formation of 1,2,3-benzotriazole.

    Introduction of the Chloro and Butylphenyl Groups: The chloro and butylphenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the butylphenyl group can be introduced using Friedel-Crafts alkylation.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzotriazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized benzotriazole derivatives.

    Reduction: Reduced benzotriazole derivatives.

    Substitution: Substituted benzotriazole derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized as an additive in materials science, such as in the formulation of polymers, coatings, and adhesives to enhance their properties.

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity.

    Interaction with Receptors: The compound may interact with cellular receptors, leading to the activation or inhibition of signaling pathways.

    Disruption of Cellular Processes: The compound may interfere with essential cellular processes, such as DNA replication, protein synthesis, or cell division, leading to its biological effects.

Comparison with Similar Compounds

N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:

    N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]acetamide: This compound has a similar structure but lacks the methoxybenzamide moiety, which may result in different chemical and biological properties.

    N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-2-furamide: This compound contains a furamide group instead of the methoxybenzamide moiety, leading to variations in its reactivity and applications.

The uniqueness of N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H23ClN4O2

Molecular Weight

434.9 g/mol

IUPAC Name

N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H23ClN4O2/c1-3-4-5-16-6-10-18(11-7-16)29-27-22-14-20(25)21(15-23(22)28-29)26-24(30)17-8-12-19(31-2)13-9-17/h6-15H,3-5H2,1-2H3,(H,26,30)

InChI Key

XLGOGFOMTRXKRY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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